![molecular formula C19H18N2O2S B6452390 2-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)benzonitrile CAS No. 2640893-22-5](/img/structure/B6452390.png)

2-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

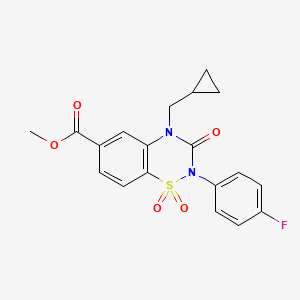

The compound appears to contain a spirocyclic structure, specifically a 2-azaspiro[3.3]heptane . Spirocyclic compounds are a class of organic compounds that have two or more rings that share one atom, forming a ‘spiro’ junction. They are often used in medicinal chemistry due to their unique 3D structure .

Molecular Structure Analysis

The compound likely has a complex 3D structure due to the spirocyclic component. The 2-azaspiro[3.3]heptane structure is a seven-membered ring fused to a smaller three-membered ring at one atom .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the functional groups present. For instance, the presence of polar functional groups could influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Drug Discovery and Medicinal Chemistry

Azaspiro[3.3]heptanes, including our compound of interest, serve as valuable synthetic targets for drug discovery programs. Their challenging synthesis and diversification compared to other small, saturated rings have limited their applications. However, recent advances in synthetic photochemistry have enabled the preparation of densely functionalized 2-oxa-1-azabicyclo[3.2.0]heptanes via [2+2] cycloaddition energy transfer sensitization. These compounds offer a unique chemical space for designing novel drugs and exploring new therapeutic avenues .

DNA-Encoded Library Technology (DELT)

The incorporation of 2-oxa-1-azabicyclo[3.2.0]heptanes into DNA-encoded libraries (DELT) has opened up exciting possibilities. By leveraging photocatalysis, researchers can access an unexplored library of azaspiro compounds. These compounds often contain additional synthetic handles, allowing for further functionalization of DNA-conjugated products. DELT platforms benefit from the structural diversity provided by these spirocycles, enhancing the discovery of bioactive molecules .

Amino Acid Analogues

Synthesized derivatives of 2-oxa-1-azaspiro[3.3]heptane, such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, resemble natural amino acids (ornithine and GABA, respectively). These analogues play crucial roles in biological processes and find applications in medicinal chemistry and drug design .

Spirocyclic Building Blocks

Researchers have explored the use of 2-oxa-1-azabicyclo[3.2.0]heptanes as spirocyclic building blocks. Their incorporation into complex molecules allows for the creation of structurally rich compounds. These building blocks serve as versatile intermediates in organic synthesis, enabling the construction of diverse molecular architectures .

Asymmetric Synthesis

Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes has been investigated. These chiral spirocycles hold promise in the development of enantioselective reactions and the synthesis of optically active compounds. Researchers have employed various strategies to achieve efficient and stereoselective access to these intriguing scaffolds .

Chemical Biology and Functional Group Diversity

Exploring the reactivity of 2-oxa-1-azabicyclo[3.2.0]heptanes allows for the introduction of diverse functional groups. Researchers can modify these compounds to create libraries with varying properties. Their unique spirocyclic nature makes them valuable tools for chemical biology studies and the discovery of new reactions .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)sulfonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c20-12-16-8-4-5-9-18(16)24(22,23)21-13-19(14-21)10-17(11-19)15-6-2-1-3-7-15/h1-9,17H,10-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUGAEUPXICPHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CN(C2)S(=O)(=O)C3=CC=CC=C3C#N)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({6-Phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile](/img/structure/B6452313.png)

![6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole](/img/structure/B6452319.png)

![5-fluoro-2-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B6452323.png)

![2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B6452331.png)

![3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6452335.png)

![3-chloro-4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6452343.png)

![N-(4-{[5-(5-cyanopyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]sulfonyl}-3-methylphenyl)propanamide](/img/structure/B6452349.png)

![3-{2-oxo-2-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6452355.png)

![N-(2,5-difluorophenyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide](/img/structure/B6452358.png)

![3-chloro-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6452361.png)

![2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6452365.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6452375.png)

![2-[4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)phenoxy]acetamide](/img/structure/B6452391.png)